molecular formula C26H23NO6 B2977001 N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-4-methoxybenzamide CAS No. 883961-96-4

N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-4-methoxybenzamide

Cat. No.: B2977001
CAS No.: 883961-96-4
M. Wt: 445.471
InChI Key: BLPAVPLHYOJOKG-UHFFFAOYSA-N
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Description

“N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-4-methoxybenzamide” is a complex organic compound. It contains a chromene group (a heterocyclic compound consisting of a benzene ring fused to a pyran ring), which is often found in various natural products and pharmaceuticals . The compound also contains methoxy groups and an amide group, which can significantly influence its physical and chemical properties .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a chromene ring with a methoxybenzamide group attached. The presence of the methoxy groups and the amide group can influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents present. The chromene ring, methoxy groups, and amide group could potentially undergo various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the chromene ring, methoxy groups, and amide group can influence properties such as solubility, melting point, boiling point, and reactivity .

Future Directions

The future research directions for this compound could include studying its potential biological activities, such as anticancer, antimicrobial, antioxidant, and anti-inflammatory effects. Additionally, its synthesis could be optimized, and its physical and chemical properties could be further studied .

Properties

IUPAC Name

N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxochromen-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO6/c1-15-6-5-7-19-23(28)22(17-10-13-20(31-3)21(14-17)32-4)26(33-24(15)19)27-25(29)16-8-11-18(30-2)12-9-16/h5-14H,1-4H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPAVPLHYOJOKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C(=C(O2)NC(=O)C3=CC=C(C=C3)OC)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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